2,2,5,5-Tetrakis(chloromethyl)cyclopentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

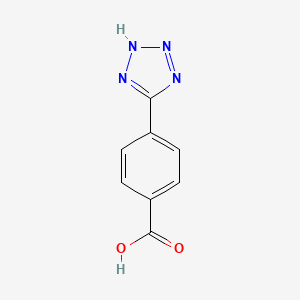

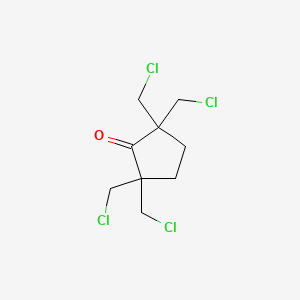

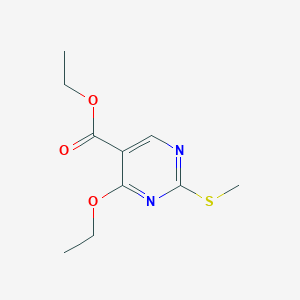

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone is a chemical compound with the linear formula (ClCH2)4C5H4O . It has a molecular weight of 278.00 . This compound is used in research .

Molecular Structure Analysis

The molecular structure of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone consists of a cyclopentanone ring with four chloromethyl groups attached to it . The exact mass of the molecule is 277.961276 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone include a molecular weight of 278.0 g/mol, a computed XLogP3-AA of 2.5, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 4 rotatable bond count . The compound has a complexity of 199 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has elaborated selective chlorination methods for converting cyclopentanone into various polychlorocyclopentanones, including 2,2,5,5-tetrachloro-, 2,2,3,5,5-pentachloro-, and 2,2,3,3,5,5-hexachlorocyclopentanone. These compounds exhibit reactivity towards zinc and bases in protic solvents, yielding chlorinated cyclopentenones, substitution products, and open-chain compounds through Grob elimination in good yields (De Buyck et al., 2010).

Molecular and Crystal Structures

The molecular and crystal structures of dicationic tetrakis(1,3-benzodithiol-2-ylidene)cyclopentanone have been successfully determined by X-ray single-crystal diffraction. This study highlighted the effective conjugation between two 1,3-dithiol-2-ylidenes adjacent to the carbonyl group, with the remaining two 1,3-dithiol-2-ylidenes showing significant twisting from the central five-membered ring (Ueda et al., 2016).

Catalytic Applications

Tetrakis(diphenylphosphinomethyl)cyclopentane derivatives have shown remarkable efficiency as ligands in palladium-catalyzed reactions, achieving high turnover numbers in various catalytic processes including allylic substitution, Heck, Suzuki, and Sonogashira-type reactions. This efficiency is attributed to the stability and coordination properties of these ligands, which enhance the longevity and performance of the catalyst (Doucet & Santelli, 2006).

Density and Molar Volume Studies

Studies on the densities and excess molar volumes of binary mixtures of cyclopentanone with various chloroalkanes have been conducted to understand the molecular interactions and structural effects influencing these properties. The results offer insights into the negative and positive excess molar volumes observed across different systems and temperatures, shedding light on the molecular interactions between components (Ciocirlan et al., 2010).

Photochemical Studies

Photochemical research has explored the behavior of ketocyanine dyes, such as (2E,5E)-2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone, under oxygenated and deoxygenated conditions. These studies have demonstrated the dye's ability to sensitize the production of singlet oxygen and undergo photoisomerization, contributing valuable information to the field of photochemistry and potential applications in photodynamic therapy (Zoto et al., 2016).

Safety And Hazards

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone may cause serious eye irritation and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with soap and water if it comes into contact with skin .

Propiedades

IUPAC Name |

2,2,5,5-tetrakis(chloromethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl4O/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWCHGGNNYGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1(CCl)CCl)(CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320436 |

Source

|

| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,5,5-Tetrakis(chloromethyl)cyclopentanone | |

CAS RN |

67059-01-2 |

Source

|

| Record name | 67059-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-Tetrakis(chloromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)

![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)